![molecular formula C13H18N2OS2 B14335614 N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide CAS No. 105246-31-9](/img/structure/B14335614.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide is an organic compound characterized by its unique structure, which includes a diethylcarbamothioyl group attached to a sulfanyl group, and a 4-methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with diethylcarbamothioic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with a sulfanylating agent to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The diethylcarbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzamide moiety may also interact with specific receptors or enzymes, contributing to its biological activity.
相似化合物的比较
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
N-[(Diethylcarbamothioyl)sulfanyl]-4-chlorobenzamide:
N-[(Diethylcarbamothioyl)sulfanyl]-4-nitrobenzamide: The nitro group can enhance the compound’s reactivity, particularly in reduction reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
105246-31-9 |
|---|---|
分子式 |
C13H18N2OS2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
[(4-methylbenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2OS2/c1-4-15(5-2)13(17)18-14-12(16)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI 键 |
HCAPEHDVUQXXKU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


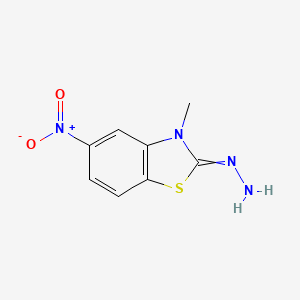
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
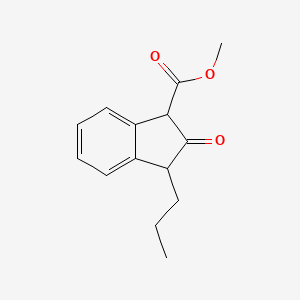
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
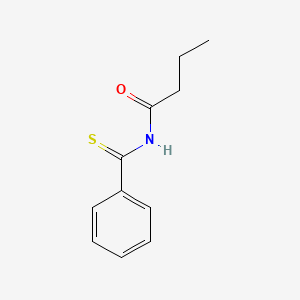
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
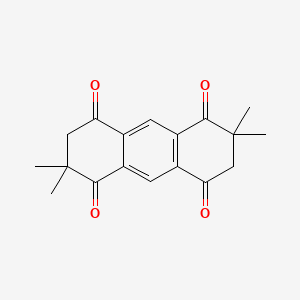

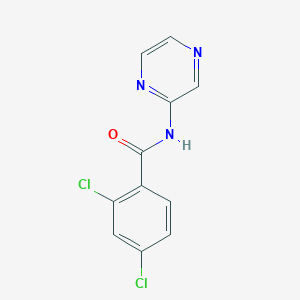
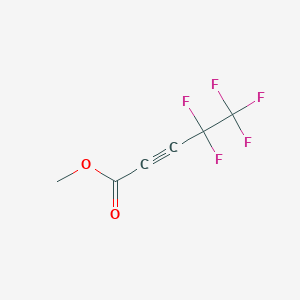
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
